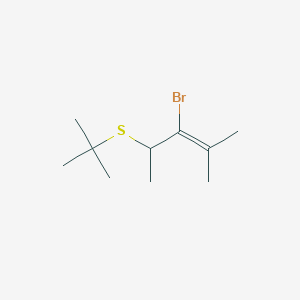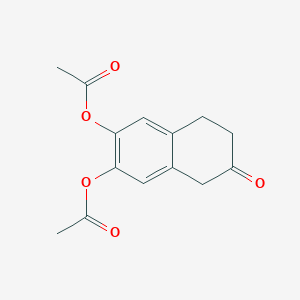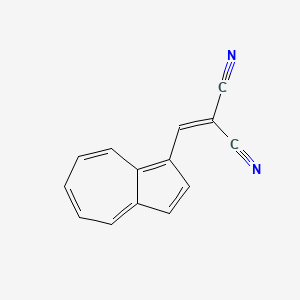
(2-Hydroxy-5-methoxyphenyl)methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxy-5-methoxyphenyl)methanesulfonic acid is an organic compound that belongs to the class of phenylmethanesulfonic acids It is characterized by the presence of a hydroxy group at the 2-position and a methoxy group at the 5-position on the phenyl ring, along with a methanesulfonic acid group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-5-methoxyphenyl)methanesulfonic acid can be achieved through several synthetic routes. One common method involves the sulfonation of 2-hydroxy-5-methoxybenzyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the sulfonic acid group occurring at the benzylic position.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as the preparation of the starting materials, sulfonation, and purification of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxy-5-methoxyphenyl)methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methanesulfonic acid group can be reduced to a sulfonamide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-methoxybenzaldehyde or 2-hydroxy-5-methoxybenzoic acid.
Reduction: Formation of 2-hydroxy-5-methoxyphenylmethanesulfonamide.
Substitution: Formation of various substituted phenylmethanesulfonic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Hydroxy-5-methoxyphenyl)methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2-Hydroxy-5-methoxyphenyl)methanesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The methanesulfonic acid group can act as a strong acid, facilitating protonation and activation of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-5-methoxybenzoic acid: Similar structure but lacks the methanesulfonic acid group.
2-Hydroxy-5-methoxybenzaldehyde: Contains an aldehyde group instead of the methanesulfonic acid group.
2-Hydroxy-5-methoxyphenylphosphonic acid: Contains a phosphonic acid group instead of the methanesulfonic acid group.
Uniqueness
(2-Hydroxy-5-methoxyphenyl)methanesulfonic acid is unique due to the presence of the methanesulfonic acid group, which imparts distinct chemical properties such as strong acidity and the ability to form stable sulfonate esters and salts. This makes it a valuable compound for various chemical and biological applications.
Eigenschaften
CAS-Nummer |
93240-51-8 |
|---|---|
Molekularformel |
C8H10O5S |
Molekulargewicht |
218.23 g/mol |
IUPAC-Name |
(2-hydroxy-5-methoxyphenyl)methanesulfonic acid |
InChI |
InChI=1S/C8H10O5S/c1-13-7-2-3-8(9)6(4-7)5-14(10,11)12/h2-4,9H,5H2,1H3,(H,10,11,12) |
InChI-Schlüssel |
LFDKZHMFUHRDDT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)O)CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


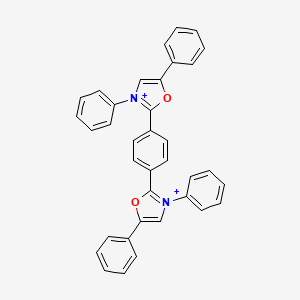
![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)

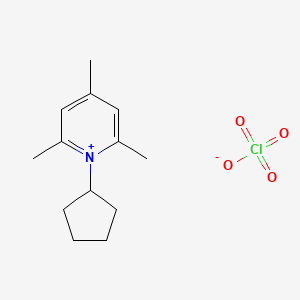


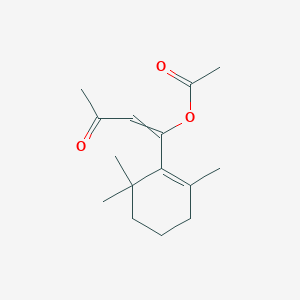
![3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride](/img/structure/B14365595.png)
![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
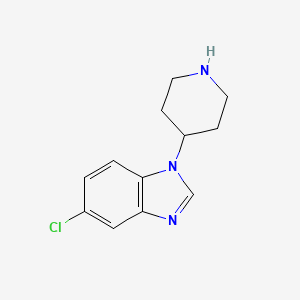
![Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate](/img/structure/B14365610.png)
